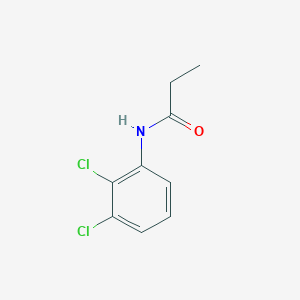
4-(Pyrrolidin-1-ylcarbonyl)anilin
Übersicht
Beschreibung
4-(Pyrrolidin-1-ylcarbonyl)aniline is a chemical compound with the molecular formula C11H14N2O . It has a molecular weight of 190.24 and is typically in solid form .
Molecular Structure Analysis
The InChI code for 4-(Pyrrolidin-1-ylcarbonyl)aniline is 1S/C11H14N2O/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8,12H2 . This indicates that the molecule consists of a pyrrolidine ring attached to an aniline group via a carbonyl group.Physical And Chemical Properties Analysis
4-(Pyrrolidin-1-ylcarbonyl)aniline is a solid at room temperature . It has a molecular weight of 190.24 and its SMILES string is Nc1ccc(cc1)C(=O)N2CCCC2 .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
4-(Pyrrolidin-1-ylcarbonyl)anilin: ist eine wertvolle Verbindung im Bereich der Arzneimittelforschung. Sein Pyrrolidinring ist ein häufiges Merkmal in vielen biologisch aktiven Verbindungen, da er den Pharmakophorraum effizient erkunden und zur Stereochemie von Molekülen beitragen kann . Diese Verbindung kann verwendet werden, um selektive Androgenrezeptor-Modulatoren (SARMs) zu synthetisieren, die für die Behandlung von Erkrankungen im Zusammenhang mit Androgenmangel optimiert sind .
Pharmakokinetische Modifikation
Das Pyrrolidingerüst ist entscheidend für die Modifizierung des pharmakokinetischen Profils von Arzneimittelkandidaten. Durch die Veränderung der Struktur von Pyrrolidinderivaten können Forscher die Absorptions-, Distributions-, Metabolismus- und Exkretionseigenschaften (ADME) von Medikamenten optimieren, was zu einer verbesserten Wirksamkeit und geringeren Nebenwirkungen führt .
Stereoselektive Synthese
Aufgrund der Stereogenität des Pyrrolidinrings kann This compound in der stereoselektiven Synthese von Pharmazeutika eingesetzt werden. Die räumliche Orientierung von Substituenten am Pyrrolidinring kann zu unterschiedlichen biologischen Profilen führen, was für die Bindung von Arzneimittelkandidaten an enantioselektive Proteine entscheidend ist .
Heterocyclische Chemieforschung
Diese Verbindung dient als Baustein in der heterocyclischen Chemie, der es ermöglicht, komplexe Moleküle mit potenziellen therapeutischen Anwendungen zu synthetisieren. Seine feste Form und Stabilität machen ihn für verschiedene chemische Reaktionen und Synthesen geeignet .
Wirkmechanismus
Target of Action
The pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-PA in laboratory experiments has several advantages and limitations. The advantages include its low cost, ease of synthesis, and its ability to act as an agonist of the GABA-A receptor. However, its use in laboratory experiments is limited by its relatively low solubility in water and its potential toxicity.
Zukünftige Richtungen
The future directions of 4-PA research include the following:
• Further research on the biochemical and physiological effects of 4-PA
• Investigation of the potential therapeutic applications of 4-PA
• Development of new synthetic methods for the production of 4-PA
• Exploration of the potential toxicity of 4-PA
• Investigation of the potential interactions of 4-PA with other compounds
• Development of new analytical methods for the detection of 4-PA
• Exploration of the potential uses of 4-PA in drug design and development
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-aminophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNQOCWBZBGFHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342018 | |
| Record name | 4-(pyrrolidin-1-ylcarbonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56302-41-1 | |
| Record name | 4-(pyrrolidin-1-ylcarbonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Pyrrolidin-1-ylcarbonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














